molecular formula C13H12O4 B12883164 1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one CAS No. 112936-02-4

1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

Cat. No.: B12883164
CAS No.: 112936-02-4
M. Wt: 232.23 g/mol
InChI Key: DBPXWBBYBDQJBB-UHFFFAOYSA-N
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Description

This compound, also identified as 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran (CAS: 173992-05-7), features a benzofuran core substituted with hydroxyl, acetyl, and 3-hydroxyprop-1-en-2-yl groups . The benzofuran scaffold is a fused heterocyclic system (oxygen-containing), while the substituents contribute to its electronic and steric properties. The 3-hydroxypropene substituent at position 2 introduces a prochiral center and may participate in hydrogen bonding.

Preparation Methods

The synthesis of 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antimicrobial and antioxidant properties, make it a candidate for drug development.

    Medicine: Potential therapeutic applications include treatments for cancer, infections, and inflammatory diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)benzofuran-6-yl)ethanone involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their function. The benzofuran core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of oxidative stress, and modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Benzofuran vs. Benzoimidazotriazole

Compounds such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () replace the benzofuran core with a benzoimidazotriazole system. The latter’s nitrogen-rich structure increases basicity and alters π-π stacking interactions compared to the oxygen-dominated benzofuran. This difference impacts applications: benzoimidazotriazoles are often explored for optoelectronic materials, whereas benzofurans are studied for bioactive properties .

Benzofuran vs. Indole

The indole-based 1-(5-methyl-1H-indol-6-yl)ethan-1-one () shares the ethanone moiety but differs in the heterocyclic core. Benzofurans, lacking NH, may exhibit greater metabolic stability but reduced solubility .

Substituent Effects

Hydroxypropene vs. Nitrophenyl/Thiophene

The target compound’s 3-hydroxypropene group contrasts with electron-withdrawing substituents like 4-nitrophenyl in 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (). Nitro groups reduce electron density, affecting redox behavior and reactivity. Thiophene-containing analogs () introduce sulfur, which may enhance metal-binding properties but reduce thermal stability compared to oxygen-based substituents .

Acetyl vs. Bromophenyl

Brominated analogs (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo... ) in ) exhibit increased molecular weight and lipophilicity, favoring membrane permeability. The acetyl group in the target compound, however, improves solubility in polar solvents .

Solubility and Reactivity

  • Target Compound : High polarity due to hydroxyl and acetyl groups suggests moderate water solubility, ideal for pharmaceutical formulations.
  • Tetrahydrobiphenyl Analogs (e.g., 1-(2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one , ): Aliphatic cores reduce polarity, favoring organic solvents .

Structural Analysis

  • Crystallographic data for 1-(5-methyl-1H-indol-6-yl)ethan-1-one () revealed normal bond lengths (C=O: ~1.22 Å), comparable to the target compound’s acetyl group . Software like SHELXL () and WinGX () are critical for such analyses .

Data Tables

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzofuran 5-Acetyl, 6-hydroxy, 2-hydroxypropene ~262.27 (estimated) Polar, hydrogen-bonding capable
1-(4-Nitrophenyl)pyrazole ethanone (Evid5) Pyrazole 4-Nitrophenyl, methyl ~303.29 Antimicrobial activity
1-(Thiophen-2-yl)benzoimidazotriazole (Evid3) Benzoimidazotriazole Thiophene, bromophenyl ~450-500 (estimated) Optoelectronic potential
Tetrahydrobiphenyl ethanone (Evid4) Tetrahydrobiphenyl None (aliphatic core) ~202.25 Lipophilic, organic-soluble

Biological Activity

1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one is a benzofuran derivative with potential biological activities that have garnered attention in recent research. This compound's structure suggests it may possess various pharmacological properties, including anticancer and antioxidant effects.

The molecular formula of this compound is C13H12O4C_{13}H_{12}O_4 with a molecular weight of approximately 232.23 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that certain benzofuran derivatives can induce apoptosis in leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK56215Induces apoptosis via ROS generation
Compound BMOLT-420Mitochondrial dysfunction
Target Compound K562 25 Apoptosis induction, ROS increase

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that the hydroxyl groups present in its structure contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial in preventing cell damage associated with various diseases, including cancer.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound increases the levels of ROS in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
  • Caspase Activation : Increased ROS levels activate caspases, which are critical for the execution of apoptosis .
  • Inhibition of Cytokines : Some studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines like interleukin-6, further contributing to their therapeutic potential .

Study 1: Apoptotic Effects on K562 Cells

In a controlled study, K562 cells were treated with varying concentrations of the target compound over 72 hours. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed the externalization of phosphatidylserine, a hallmark of early apoptosis.

Study 2: Antioxidant Capacity Assessment

Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The target compound demonstrated a significant ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Properties

CAS No.

112936-02-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

1-[5-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethanone

InChI

InChI=1S/C13H12O4/c1-7(6-14)12-4-9-3-11(16)10(8(2)15)5-13(9)17-12/h3-5,14,16H,1,6H2,2H3

InChI Key

DBPXWBBYBDQJBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C=C(OC2=C1)C(=C)CO)O

Origin of Product

United States

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